Bienvenue dans la boutique en ligne BenchChem!

Sulfociprofloxacin

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Sulfociprofloxacin (CAS 105093-21-8) is a sulfated piperazine metabolite of ciprofloxacin, essential as an analytical reference standard for HPLC/UHPLC-MS/MS and LC-MS methods. Its distinct chromatographic retention time and mass fragmentation pattern ensure accurate quantification of ciprofloxacin in biological matrices (plasma, urine, tissue). With ≥98% certified purity and a predicted LogP of -0.797, it enables clear separation from the parent drug and other metabolites. Use isotopically labeled Sulfociprofloxacin-D8 as an internal standard to correct matrix effects in mass spectrometry. Sourced for pharmacokinetic studies, impurity profiling in ciprofloxacin API, and metabolic pathway research.

Molecular Formula C17H18FN3O6S
Molecular Weight 411.4 g/mol
CAS No. 105093-21-8
Cat. No. B193944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfociprofloxacin
CAS105093-21-8
Synonyms1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-sulfo-1-piperazinyl)-3-quinolinecarboxylic acid
BAY-s 9435
BAY-s-9435
sulfo-ciprofloxacin
sulfociprofloxacin
sulfociprofloxacin, sodium salt
Molecular FormulaC17H18FN3O6S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
InChIInChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
InChIKeySDLYZOYQWKDWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to PaleYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Research Guide for Sulfociprofloxacin (CAS 105093-21-8): Key Chemical Properties


Sulfociprofloxacin (CAS 105093-21-8), also known as ciprofloxacin piperazinyl-N4-sulfate, is a pharmacologically active metabolite of the fluoroquinolone antibiotic ciprofloxacin [1]. It is formed via sulfation of the piperazine ring [1]. As an analytical reference standard, its certified purity (e.g., ≥98%) and well-characterized physicochemical properties (MW: 411.4 g/mol; LogP: -0.797 predicted) make it essential for the accurate quantification and identification of ciprofloxacin in biological samples during pharmaceutical R&D and quality control [2][3].

Sulfociprofloxacin: Why This Specific Metabolite Standard is Non-Substitutable in Analytical Workflows


Using alternative ciprofloxacin metabolites or structurally similar fluoroquinolones as an analytical standard for sulfociprofloxacin is not scientifically valid. The compound's unique sulfated piperazine structure [1] dictates a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and physicochemical profile, which are all critical for its specific and accurate quantification in HPLC or LC-MS methods [2]. Furthermore, its critical function as an internal standard relies on its unique isotopically labeled versions (e.g., Sulfociprofloxacin-D8) which allow for precise quantification of the parent drug ciprofloxacin by correcting for matrix effects and sample preparation variability .

Data-Driven Selection: Quantified Differences Between Sulfociprofloxacin and Its Parent Drug


In Vivo Exposure of Sulfociprofloxacin (M2) is 10- to 100-Fold Lower Than Parent Ciprofloxacin in Humans

In a clinical study of 24 patients receiving 200 mg intravenous ciprofloxacin, the concentrations of the metabolite sulfociprofloxacin (M2) were quantified via HPLC. Its concentration in both lung tissue and plasma was found to be 10- to 100-fold lower than that of the parent drug, ciprofloxacin [1]. This stark quantitative difference underscores that the parent compound is the primary driver of therapeutic efficacy, and that the metabolite plays a minor, if any, role in the direct antimicrobial effect in these tissues [1].

Pharmacokinetics Metabolite Profiling Clinical Pharmacology

Hepatic Impairment Does Not Significantly Alter Sulfociprofloxacin Pharmacokinetics, Unlike Other Ciprofloxacin Metabolites

A pharmacokinetic study comparing seven healthy volunteers to seven patients with hepatic cirrhosis found no significant difference in the exposure to sulfociprofloxacin (M2) between the two groups [1]. This contrasts with the metabolite oxociprofloxacin (M3), whose formation was reduced by approximately half in cirrhotic patients (Cmax of 0.29 µg/mL vs. 0.14 µg/mL; AUC(0-t) of 1.54 µg·mL⁻¹·hr⁻¹ vs. 0.70 µg·mL⁻¹·hr⁻¹) [1]. The study concluded no ciprofloxacin dosage adjustment is required for hepatic cirrhosis [1].

Hepatic Impairment Pharmacokinetics Drug Metabolism

Predicted Lipophilicity (LogP) and Structural Polarity Differentiate Sulfociprofloxacin from Ciprofloxacin

Sulfociprofloxacin's addition of a sulfonic acid group to the ciprofloxacin scaffold drastically alters its physicochemical properties. Predicted LogP for sulfociprofloxacin is -0.797 [1], indicating high hydrophilicity. This is significantly lower than the experimentally determined LogP of the parent drug, ciprofloxacin, which ranges from -1.1 to 0.28 [2][3]. The increased polarity (TPSA of 120.15 Ų) directly impacts its chromatographic behavior, ensuring distinct retention times in reverse-phase HPLC methods compared to the more lipophilic parent compound and other less polar metabolites [1].

Physicochemical Properties Lipophilicity Analytical Method Development

Stability Profile and Storage Requirements: Quantitative Shelf-Life Data for Procurement

The stability of sulfociprofloxacin is well-documented by commercial suppliers. The compound is reported to be stable for ≥1 year when stored under recommended conditions [1]. For long-term storage, it is recommended to keep the product at -20°C in a freezer, protected from light and moisture, due to its hygroscopic nature . The reported melting point with decomposition is 230-234°C . This contrasts with ciprofloxacin, which has a melting point of 255-257°C [2].

Stability Shelf Life Storage Conditions

Validated Application Scenarios for Sulfociprofloxacin (CAS 105093-21-8) in Analytical Science


Use as a Certified Reference Standard in Bioanalytical Method Validation

Procure sulfociprofloxacin of ≥98% purity for use as an analytical reference standard during the development and validation of HPLC, UHPLC-MS/MS, or LC-MS methods for quantifying ciprofloxacin and its metabolites in biological matrices (e.g., plasma, urine, tissue). This ensures method accuracy, precision, and specificity, as demonstrated in clinical pharmacokinetic studies [1][2]. Its distinct physicochemical properties, such as a predicted LogP of -0.797, guarantee clear separation from ciprofloxacin and other metabolites [3].

Implementation as an Internal Standard via Deuterated Analogs for Accurate Quantification

Utilize isotopically labeled forms, such as Sulfociprofloxacin-D8, as an internal standard in mass spectrometry-based assays . This application is crucial for correcting matrix effects and ion suppression/enhancement during the analysis of complex biological samples, leading to more reliable and precise quantification of ciprofloxacin. This is a standard practice in drug development and therapeutic drug monitoring .

Metabolite Identification and Profiling in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Employ sulfociprofloxacin as a specific marker for the N-sulfation metabolic pathway of ciprofloxacin in in vitro (e.g., hepatocyte incubations) and in vivo studies. Its unique concentration profile, being 10- to 100-fold lower than the parent drug in tissues [1], and its stable pharmacokinetics in patients with hepatic impairment [2], make it a critical analyte for understanding the complete metabolic fate of ciprofloxacin and for predicting potential drug-drug interactions.

Quality Control and Batch Release Testing for Pharmaceutical Formulations

Source sulfociprofloxacin as a reference standard for quality control (QC) applications during the synthesis and formulation of ciprofloxacin-based drug products . It serves as a known impurity or degradation marker for monitoring the stability and purity of the active pharmaceutical ingredient (API) batch, ensuring compliance with pharmacopeial standards (e.g., USP, EP) and regulatory guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfociprofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.